(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is unique and allows for diverse applications. The pyrrolidine ring is a significant feature of this compound, contributing to the stereochemistry of the molecule . The compound also contains a furan ring and a sulfonyl group, which may influence its reactivity and interactions with other molecules.Scientific Research Applications
Synthesis and Applications in Organic Chemistry
A notable application is the synthesis of 5-substituted proline derivatives and 5-substituted pyrrole-2-carboxylates, utilizing 5-endo cyclizations. This methodology highlights the compound's role in producing structurally diverse pyrrolidine derivatives, which are significant in medicinal chemistry and synthetic organic chemistry (Knight, Redfern, & Gilmore, 2001).
Corrosion Inhibition
Another research direction involves the use of similar organic compounds for the prevention of corrosion on mild steel in acidic media. Synthesized organic compounds, such as 4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, have shown to act as effective corrosion inhibitors, highlighting their potential in materials science and engineering applications (Singaravelu & Bhadusha, 2022).
Pharmacological Potential
Research into phenolic and furan-type compounds, including structures similar to the compound , has uncovered their potential anti-platelet effects. Such compounds derived from natural sources or synthesized in the lab have been studied for their pharmacological activities, demonstrating their importance in drug discovery and development (Pyo, Jin, Koo, & Yun-Choi, 2004).
Antimicrobial and Anti-inflammatory Properties
Novel pyrazoline derivatives containing the furan moiety have been synthesized and evaluated for their in vivo anti-inflammatory and in vitro antibacterial activities. This indicates the compound's relevance in the development of new therapeutic agents with potential anti-inflammatory and antibacterial properties (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Advanced Synthesis Techniques
The compound and its derivatives have been a focus in studies exploring advanced synthesis techniques, such as microwave-assisted synthesis, which offers a greener, more efficient route for the production of pharmacologically active molecules. Such studies underscore the compound's versatility in synthetic organic chemistry and its potential in accelerating the drug development process (Ravula et al., 2016).
Properties
IUPAC Name |
[5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14-4-6-15(7-5-14)12-24(21,22)13-16-8-9-17(23-16)18(20)19-10-2-3-11-19/h4-9H,2-3,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWGBNUNQPDRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.